molecular formula C12H21NO2 B2781879 N-(3-cyclohexyloxypropyl)prop-2-enamide CAS No. 1251392-94-5

N-(3-cyclohexyloxypropyl)prop-2-enamide

Cat. No.: B2781879
CAS No.: 1251392-94-5
M. Wt: 211.305
InChI Key: JSFDCQCUNHNTRU-UHFFFAOYSA-N
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Description

N-(3-cyclohexyloxypropyl)prop-2-enamide is an organic compound characterized by the presence of a cyclohexyloxy group attached to a propyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclohexyloxypropyl)prop-2-enamide can be achieved through a multi-step process involving the following key steps:

    Formation of 3-cyclohexyloxypropylamine: This intermediate can be synthesized by reacting cyclohexanol with 3-chloropropylamine in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 3-cyclohexyloxypropylamine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyclohexyloxypropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the alkene group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Formation of this compound oxides or hydroxyl derivatives.

    Reduction: Conversion to N-(3-cyclohexyloxypropyl)prop-2-enamine.

    Substitution: Formation of substituted amides or alkenes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals or as a component in polymer synthesis.

Mechanism of Action

The mechanism of action of N-(3-cyclohexyloxypropyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Acting as an agonist or antagonist at receptor sites.

    Pathway Modulation: Influencing biochemical pathways involved in inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

N-(3-cyclohexyloxypropyl)prop-2-enamide can be compared with other similar compounds such as:

    N-(2-cyclohexyloxyethyl)prop-2-enamide: Differing by the length of the alkyl chain.

    N-(3-cyclohexyloxypropyl)but-2-enamide: Differing by the position of the double bond.

    N-(3-cyclohexyloxypropyl)prop-2-enoic acid: Differing by the presence of a carboxylic acid group instead of an amide.

Uniqueness: The unique structural feature of this compound is the presence of a cyclohexyloxy group, which imparts specific physicochemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(3-cyclohexyloxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-12(14)13-9-6-10-15-11-7-4-3-5-8-11/h2,11H,1,3-10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFDCQCUNHNTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCOC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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